molecular formula C17H21N3O2 B584339 Defluoro-decarboxyl Ofloxacin CAS No. 1346602-33-2

Defluoro-decarboxyl Ofloxacin

Cat. No.: B584339
CAS No.: 1346602-33-2
M. Wt: 299.374
InChI Key: WOQOMBVQEWCELR-UHFFFAOYSA-N
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Description

Defluoro-decarboxyl Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, Ofloxacin This compound is characterized by the removal of fluorine and carboxyl groups from the parent molecule It retains the core quinolone structure, which is crucial for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Defluoro-decarboxyl Ofloxacin typically involves the modification of the Ofloxacin molecule. One common method includes the use of tetrafluorobenzoyl chloride as a starting material. The process involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process aims to achieve high yield and purity while minimizing environmental impact. Key steps include:

Chemical Reactions Analysis

Types of Reactions: Defluoro-decarboxyl Ofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Defluoro-decarboxyl Ofloxacin exerts its effects by targeting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting their activity, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of cell division and bacterial growth . This mechanism is similar to that of other fluoroquinolones but may exhibit unique properties due to the absence of fluorine and carboxyl groups.

Comparison with Similar Compounds

Uniqueness: Defluoro-decarboxyl Ofloxacin is unique due to the absence of fluorine and carboxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially reduce side effects and improve its efficacy against specific bacterial strains .

Properties

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQOMBVQEWCELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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